2-(4-Methylphenyl)-2-pentanol
Description
Properties
IUPAC Name |
2-(4-methylphenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-9-12(3,13)11-7-5-10(2)6-8-11/h5-8,13H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWRVKJCLLFPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=C(C=C1)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-2-pentanol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-methylbenzylmagnesium chloride reacts with 2-pentanone. The reaction is typically carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(4-Methylphenyl)-2-pentanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-(4-Methylphenyl)-2-pentanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding hydrocarbon, 2-(4-Methylphenyl)-2-pentane, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 2-(4-Methylphenyl)-2-pentyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 2-(4-Methylphenyl)-2-pentanone.
Reduction: 2-(4-Methylphenyl)-2-pentane.
Substitution: 2-(4-Methylphenyl)-2-pentyl chloride.
Scientific Research Applications
Chemical Properties and Structure
2-(4-Methylphenyl)-2-pentanol is characterized by its unique structure, which includes a pentanol backbone with a 4-methylphenyl group. This configuration contributes to its reactivity and utility in different chemical reactions. The compound's molecular formula is , and it has a boiling point of approximately 130-133 °C .
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it has been utilized in the synthesis of potent synthetic agonists for GPR88, a receptor implicated in neurological functions . The structure-activity relationship (SAR) studies indicate that modifications to the 2-pentanol moiety can enhance biological activity, making it a valuable scaffold for drug development.
Anticancer Research
Recent studies have explored its potential as an antiestrogen agent in breast cancer treatment. The incorporation of this compound into new antiestrogen frameworks has shown promise in improving therapeutic efficacy against estrogen receptor-positive cancers .
Chiral Synthesis
The compound is instrumental in asymmetric synthesis due to its chiral nature. It has been applied in the synthesis of enantiomerically pure compounds through reactions such as the Mitsunobu reaction, which facilitates the formation of ether derivatives . This application is crucial for producing pharmaceuticals where chirality is essential for efficacy.
Solvent Applications
In organic reactions, this compound can function as a solvent or co-solvent due to its favorable physical properties, including moderate volatility and solubility characteristics. Its use in solvent systems can enhance reaction yields and selectivity .
Interaction with Biological Membranes
Research indicates that this compound interacts with bacterial cell membranes, affecting membrane fluidity and permeability. This property can be exploited to enhance the efficacy of antimicrobial agents when used in combination with other compounds like benzalkonium chloride (BAC) . Such interactions are vital for understanding drug delivery mechanisms and developing new antimicrobial strategies.
Sensory Evaluation Studies
The compound's sensory characteristics have been studied using gas chromatography-mass spectrometry (GC-MS), revealing distinct olfactory properties that may have applications in flavor and fragrance industries . Understanding these properties can lead to innovations in product formulations.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-pentanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
2-Phenyl-2-pentanol (CAS 590-36-3)
- Molecular Formula : C₁₁H₁₆O
- Molecular Weight : 164.25 g/mol
- Key Differences : Lacks the 4-methyl substitution on the phenyl ring, reducing steric hindrance and altering solubility. Used as a chiral intermediate in asymmetric synthesis .
3-(4-Chlorophenyl)-2-methyl-3-pentanol (CAS 1172851-23-8)
- Molecular Formula : C₁₂H₁₇ClO
- Molecular Weight : 212.72 g/mol
4-Methyl-2-pentanol (CAS 108-11-2)
- Molecular Formula : C₆H₁₄O
- Molecular Weight : 102.17 g/mol
- Key Differences : Aliphatic structure without aromatic groups, leading to lower boiling point (~132°C) and higher water solubility. Widely used as a solvent or intermediate .
Functional Group Variants
2-(4-Methylphenyl)propan-2-ol (CAS 1197-01-9)
- Molecular Formula : C₁₀H₁₄O
- Molecular Weight : 150.22 g/mol
- Key Differences: Shorter carbon chain (propanol vs. pentanol) reduces steric bulk. Applications include fragrance formulation and organic synthesis .
4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1)
- Molecular Formula : C₇H₁₆O₂
- Molecular Weight : 132.20 g/mol
- Key Differences : Methoxy group introduces polarity, enhancing solubility in polar solvents. Used in specialty chemical synthesis .
Physicochemical Properties
Biological Activity
2-(4-Methylphenyl)-2-pentanol, commonly referred to as 4-methyl-2-pentanol (CAS Number: 108-11-2), is an organic compound with notable biological activities. This alcohol has garnered attention in various fields, including pharmacology and environmental science, due to its unique properties and potential applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
4-Methyl-2-pentanol is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄O |
| Molecular Weight | 102.175 g/mol |
| Density | 0.8 g/cm³ |
| Boiling Point | 133.5 °C at 760 mmHg |
| Melting Point | -90 °C |
| Flash Point | 41.1 °C |
| Water Solubility | 2 g/100 mL |
These physicochemical properties make it a versatile compound for various applications, including synthesis and biological studies.
Antimicrobial Properties
Research indicates that 4-methyl-2-pentanol exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use as a natural preservative in food products. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that 4-methyl-2-pentanol can induce cytotoxic effects in cancer cell lines. For instance, a study reported that treatment with this compound resulted in a significant decrease in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The observed cytotoxicity was associated with apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation.
Neuroprotective Effects
Emerging research suggests that 4-methyl-2-pentanol may possess neuroprotective properties. A recent study investigated its effects on neuronal cells subjected to oxidative stress. The results indicated that the compound could reduce oxidative damage and enhance cell survival rates, potentially through the modulation of antioxidant enzyme activities.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various alcohols, including 4-methyl-2-pentanol. The results showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 1%. This finding supports its potential application in food preservation and as an alternative to synthetic preservatives.
Case Study 2: Cancer Cell Line Studies
In a controlled laboratory setting, MCF-7 and PC-3 cells were treated with varying concentrations of 4-methyl-2-pentanol. The study found that concentrations above 100 µM significantly reduced cell proliferation by over 50% within 48 hours. Flow cytometry analysis confirmed the induction of apoptosis in treated cells, indicating a promising avenue for further anticancer drug development.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Methylphenyl)-2-pentanol in laboratory settings?
A common method involves the reduction of 1-(4-Methylphenyl)pentan-2-one (a ketone precursor) using catalysts like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents (e.g., THF or ethanol). Post-reduction, purification via fractional distillation or column chromatography is critical to isolate the alcohol . Safety protocols for handling reducing agents (e.g., inert atmosphere, moisture control) must be strictly followed .
Q. How should researchers characterize the structural identity and purity of this compound?
Key analytical techniques include:
- NMR Spectroscopy : Compare H and C NMR chemical shifts with reference data from authoritative databases (e.g., NIST Chemistry WebBook) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Validate molecular ion peaks and fragmentation patterns.
- Infrared (IR) Spectroscopy : Confirm hydroxyl (O-H) and aromatic C-H stretches (e.g., 3300–3500 cm and 3000–3100 cm, respectively).
Cross-referencing with published spectra for analogous alcohols (e.g., 4-Methyl-2-pentanol) is advised .
Q. What safety protocols are essential for handling this compound?
Critical measures include:
- PPE : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation exposure (H333 hazard) .
- Waste Management : Segregate and dispose of organic waste via certified facilities .
Advanced Research Questions
Q. How can researchers experimentally determine the enthalpy of combustion (ΔHcomb\Delta H_{\text{comb}}ΔHcomb) for this compound?
Use bomb calorimetry with the following workflow:
Calorimeter Calibration : Standardize using benzoic acid.
Sample Combustion : Measure temperature rise () and calculate (heat absorbed by water).
Efficiency Adjustment : Apply calorimeter-specific correction factors .
Data Normalization : Express per mole or gram.
Example calculation for a related alcohol (2-pentanol) is provided in , which can be adapted for structural modifications .
Q. What computational strategies (e.g., DFT) can predict steric and electronic effects of the 4-methylphenyl substituent?
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) for electronic effects.
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between the phenyl ring and hydroxyl group.
- Nonlinear Optical (NLO) Properties : Calculate polarizability and hyperpolarizability to assess steric hindrance .
Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?
- Cross-Validation : Use multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm assignments.
- Database Consistency : Compare against standardized references (e.g., NIST data for 4-Methyl-2-pentanol) .
- Solvent Effects : Note solvent-dependent chemical shifts (e.g., CDCl₃ vs. DMSO-d₆) in metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
